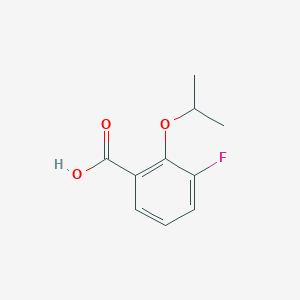

3-Fluoro-2-(propan-2-yloxy)benzoic acid

説明

3-Fluoro-2-(propan-2-yloxy)benzoic acid is a fluorinated benzoic acid derivative featuring an isopropyloxy (propan-2-yloxy) substituent at the 2-position and a fluorine atom at the 3-position of the aromatic ring. This compound is part of a broader class of substituted benzoic acids, which are widely studied for their applications in pharmaceuticals, agrochemicals, and material science. Its structure combines lipophilic (isopropyloxy) and electron-withdrawing (fluoro) groups, influencing its solubility, reactivity, and biological activity. The compound is commercially available but requires specialized synthesis protocols to ensure purity, as noted in alkylation and decarboxylation processes for related benzoic acid derivatives .

特性

IUPAC Name |

3-fluoro-2-propan-2-yloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO3/c1-6(2)14-9-7(10(12)13)4-3-5-8(9)11/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHADWSYVQMNENT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC=C1F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-(propan-2-yloxy)benzoic acid typically involves the following steps:

Starting Material: The synthesis begins with 3-fluorobenzoic acid.

Etherification: The 3-fluorobenzoic acid undergoes an etherification reaction with isopropanol in the presence of a strong acid catalyst, such as sulfuric acid, to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process .

化学反応の分析

Types of Reactions

3-Fluoro-2-(propan-2-yloxy)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Esterification: Alcohols in the presence of an acid catalyst like sulfuric acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

Substitution: Products depend on the nucleophile used.

Esterification: Esters of this compound.

Reduction: 3-Fluoro-2-(propan-2-yloxy)benzyl alcohol.

科学的研究の応用

3-Fluoro-2-(propan-2-yloxy)benzoic acid has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Materials Science: It is used in the development of advanced materials with specific properties, such as fluorinated polymers.

Chemical Biology: It serves as a probe in studying biological processes involving fluorinated compounds.

Industrial Chemistry: It is used in the synthesis of agrochemicals and specialty chemicals.

作用機序

The mechanism of action of 3-Fluoro-2-(propan-2-yloxy)benzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore .

類似化合物との比較

Structural Analogs and Substituent Effects

Key structural analogs include:

Key Observations :

Physicochemical Properties

- Extraction Efficiency: Benzoic acid derivatives with larger distribution coefficients (e.g., due to fluorine or bulky groups) are extracted more rapidly in emulsion liquid membranes. However, effective diffusivity follows the order: benzoic acid > acetic acid > phenol, suggesting that substituents like isopropyloxy may reduce mobility despite enhancing lipophilicity .

- Crystallinity : Crystal structures of related compounds (e.g., ) reveal dihedral angles (e.g., 34.93° between aromatic and heterocyclic rings) that influence packing efficiency and melting points. Hydrogen-bonding networks (O–H···N) further stabilize the solid state .

Toxicity and QSTR Models

Quantitative structure-toxicity relationship (QSTR) models for benzoic acids indicate that zero-order (0JA) and first-order (1JA) molecular connectivity indices correlate with oral LD₅₀ in mice. For 3-fluoro-2-(propan-2-yloxy)benzoic acid, the cross-factor (JB = 0JA × 1JA) may predict acute toxicity, though specific data are unavailable. Chlorinated analogs (e.g., ) likely exhibit higher toxicity due to increased electron withdrawal and metabolic stability .

生物活性

3-Fluoro-2-(propan-2-yloxy)benzoic acid, with the CAS number 1248479-48-2, is a synthetic organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a benzoic acid core substituted with a fluorine atom and a propan-2-yloxy group. Its molecular structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 224.23 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, potentially modulating inflammatory pathways and exhibiting analgesic properties. Preliminary studies suggest that it may act through inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

Case Studies and Research Findings

- Anti-inflammatory Effects : A study evaluated the anti-inflammatory potential of similar benzoic acid derivatives. It was found that compounds with structural similarities to this compound exhibited significant inhibition of pro-inflammatory cytokines in LPS-induced models. For instance, a related compound showed a reduction in TNF-α and IL-1β levels in treated rats, suggesting a similar mechanism may be applicable to this compound .

- In Vivo Efficacy : In vivo studies on related compounds demonstrated their ability to cross the blood-retinal barrier and exert protective effects against diabetic retinopathy by modulating vascular leakage . This suggests that this compound might also possess therapeutic potential in ocular diseases.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Reduction of TNF-α and IL-1β | |

| Neuroprotective | Potential modulation of vascular leakage | |

| Analgesic | Hypothetical inhibition of COX enzymes |

Synthesis and Application

The synthesis of this compound typically involves multi-step organic reactions, starting from commercially available precursors. The presence of the fluorine atom enhances lipophilicity, potentially increasing bioavailability.

Applications in Medicine

Due to its structural properties, this compound is being explored for its potential use as an anti-inflammatory agent and analgesic. Its unique combination of functional groups may allow for further modifications to enhance efficacy or reduce toxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。